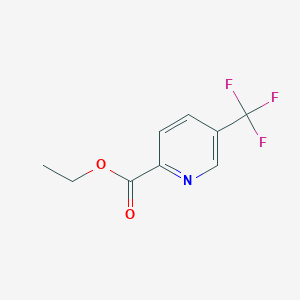

Ethyl 5-(trifluoromethyl)pyridine-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-2-15-8(14)7-4-3-6(5-13-7)9(10,11)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCMOTZFSBYHKCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650743 | |

| Record name | Ethyl 5-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128072-94-6 | |

| Record name | Ethyl 5-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-(trifluoromethyl)-pyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 5-(trifluoromethyl)pyridine-2-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 5-(trifluoromethyl)pyridine-2-carboxylate, a key building block in modern medicinal and agrochemical research. We will delve into its chemical and physical properties, spectroscopic profile, reactivity, synthesis, and key applications, offering insights from a Senior Application Scientist's perspective.

Core Chemical and Physical Properties

This compound, with the CAS Number 128072-94-6, is a solid at room temperature with a melting point range of 45-48°C.[1][2] Its chemical structure, featuring a pyridine ring substituted with an ethyl carboxylate group at the 2-position and a trifluoromethyl group at the 5-position, bestows upon it unique electronic properties that are highly sought after in drug design. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the molecule's lipophilicity and metabolic stability, often enhancing the pharmacokinetic profile of derivative compounds.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 128072-94-6 | [1][2] |

| Molecular Formula | C₉H₈F₃NO₂ | [4][5] |

| Molecular Weight | 219.16 g/mol | [4][5] |

| Melting Point | 45-48 °C | [1][2] |

| Boiling Point | 264.7 °C at 760 mmHg | [1][2] |

| Density | 1.284 g/cm³ | [1] |

| Appearance | Off-white solid | [3] |

Spectroscopic Profile

A thorough understanding of the spectroscopic data is critical for the unambiguous identification and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the ethyl group and the protons on the pyridine ring. The ethyl group typically presents as a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The protons on the pyridine ring will appear in the aromatic region, with their chemical shifts and coupling patterns influenced by the positions of the substituents.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the carbons of the pyridine ring, and the carbon of the trifluoromethyl group. The trifluoromethyl group will typically appear as a quartet due to coupling with the fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show strong absorption bands characteristic of the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹). Other significant peaks will correspond to C-F stretching from the trifluoromethyl group and C-N and C=C stretching vibrations from the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide valuable structural information, with common fragmentation pathways including the loss of the ethoxy group (-OCH₂CH₃) from the ester.

Reactivity and Mechanistic Insights

The reactivity of this compound is primarily dictated by the ester functional group and the electron-deficient nature of the pyridine ring.

Ester Hydrolysis

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 5-(trifluoromethyl)pyridine-2-carboxylic acid, under either acidic or basic conditions.

-

Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically carried out by heating the ester in the presence of a strong acid (e.g., H₂SO₄) and excess water. The mechanism is the reverse of Fischer esterification.

-

Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction that goes to completion. It involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester.

Caption: Base-catalyzed hydrolysis of the ester.

Nucleophilic Aromatic Substitution

The pyridine ring, particularly with the electron-withdrawing trifluoromethyl group, is susceptible to nucleophilic aromatic substitution, although this is less common than reactions at the ester group. The positions ortho and para to the nitrogen are the most activated towards nucleophilic attack.

Synthesis

The synthesis of this compound is a key process for its utilization as a building block. A common and effective method involves the esterification of the corresponding carboxylic acid.

Experimental Protocol: Esterification of 5-(Trifluoromethyl)pyridine-2-carboxylic Acid

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

5-(Trifluoromethyl)pyridine-2-carboxylic acid

-

Anhydrous Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 5-(trifluoromethyl)pyridine-2-carboxylic acid in anhydrous ethanol, slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine scaffold is a privileged structure in modern chemistry, and this compound serves as a versatile intermediate for introducing this motif into target molecules.[6][7]

Pharmaceutical Applications

In medicinal chemistry, the incorporation of the 5-(trifluoromethyl)pyridine-2-carboxylate moiety can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.[8] This is attributed to the ability of the trifluoromethyl group to enhance metabolic stability and membrane permeability.[3] Derivatives of this compound are explored as potential kinase inhibitors and modulators of various biological receptors.[3]

Agrochemical Applications

This building block is also crucial in the development of new agrochemicals.[3] The trifluoromethylpyridine unit is found in a number of modern herbicides, fungicides, and insecticides.[6] Its presence can enhance the efficacy and spectrum of activity of the final product. For instance, it is a precursor for crop-protection agents.[3]

Safety and Handling

This compound is classified as toxic if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[9]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

-

Wash hands thoroughly after handling.[1]

-

Store in a tightly closed container in a cool, dry place.

First Aid Measures:

-

If swallowed: Immediately call a poison center or doctor.[1]

-

If on skin: Wash with plenty of water.

-

If in eyes: Rinse cautiously with water for several minutes.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[10]

Conclusion

This compound is a valuable and versatile building block in the fields of drug discovery and agrochemical research. Its unique chemical properties, stemming from the presence of the trifluoromethyl group on the pyridine ring, make it an important intermediate for the synthesis of a wide range of biologically active compounds. A thorough understanding of its properties, reactivity, and safe handling is essential for its effective utilization in the laboratory.

References

-

PubChem. Ethyl 5-(4-(trifluoromethyl)phenyl)picolinate. Retrieved from [Link]

-

Anichem. (2019, March 12). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

MySkinRecipes. Ethyl 5-(trifluoromethyl)-2-pyridinecarboxylate. Retrieved from [Link]

- Google Patents. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

J-Stage. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

- Google Patents. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.

- Google Patents. US4650875A - Preparation of (trifluoromethyl)pyridines.

-

Google Patents. (12) Patent Application Publication (10) Pub. No.: US 2010/0075971 A1. Retrieved from [Link]

-

Amerigo Scientific. Ethyl 5-(trifluoromethyl)-pyridine-2-carboxylate (≥95.0% (GC)). Retrieved from [Link]

-

J-GLOBAL. Ethyl 5-(trifluoromethyl)picolinate. Retrieved from [Link]

-

White Rose Research Online. Design and synthesis of fused pyridine building blocks for automated library generation. Retrieved from [Link]

- Google Patents. CN103373958B - The preparation method of 5-ethylpyridine-2,3-dicarboxylate.

-

ChemRxiv. Kinetics of alkaline hydrolysis of synthetic organic esters. Retrieved from [Link]

-

PubChem. Ethyl 5-(3-fluorophenyl)picolinate. Retrieved from [Link]

-

BIO Web of Conferences. Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. Retrieved from [Link]

-

MDPI. (2025, January 7). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

ResearchGate. Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. Retrieved from [Link]

-

YouTube. (2020, September 25). Kinetic study of Ester hydrolysis. Retrieved from [Link]

-

PubMed. (2016, November 1). Synthesis of novel ethyl 2,4-disubstituted 8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-9-carboxylate derivatives as promising anticancer agents. Retrieved from [Link]

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. 128072-94-6 CAS MSDS (2-Pyridinecarboxylic acid,5-(trifluoromethyl)-,ethyl ester) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. leapchem.com [leapchem.com]

- 4. Ethyl 5-(trifluoromethyl)-2-pyridinecarboxylate [myskinrecipes.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 8. lifechemicals.com [lifechemicals.com]

- 9. anichemllc.com [anichemllc.com]

- 10. fishersci.be [fishersci.be]

An In-depth Technical Guide to Ethyl 5-(trifluoromethyl)pyridine-2-carboxylate (CAS 128072-94-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-(trifluoromethyl)pyridine-2-carboxylate, bearing the CAS number 128072-94-6, is a pivotal fluorinated heterocyclic building block in modern medicinal and agricultural chemistry. The strategic placement of a trifluoromethyl group on the pyridine ring significantly influences the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, characteristic spectroscopic data, and insights into its reactivity and applications as a key intermediate in the synthesis of bioactive molecules.

Chemical Identity and Physical Properties

This compound is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 128072-94-6 | [1][2] |

| Molecular Formula | C₉H₈F₃NO₂ | [1][2] |

| Molecular Weight | 219.16 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | Ethyl 5-(trifluoromethyl)picolinate | [3] |

| Melting Point | 45-48 °C | [1] |

| Boiling Point | 264.7 °C at 760 mmHg | [1] |

| Density | 1.284 g/cm³ (Predicted) | [1] |

Synthesis of this compound

The most direct and industrially relevant synthesis of this compound involves the esterification of its corresponding carboxylic acid, 5-(trifluoromethyl)pyridine-2-carboxylic acid. This precursor is accessible through various synthetic routes, often involving the construction of the trifluoromethylated pyridine ring.[4][5][6]

Synthesis of the Precursor: 5-(Trifluoromethyl)pyridine-2-carboxylic acid

While multiple routes exist for the synthesis of trifluoromethylated pyridines, a common strategy involves the cyclocondensation of a trifluoromethyl-containing building block.[4] One such building block is ethyl 4,4,4-trifluoro-3-oxobutanoate.[4]

Experimental Protocol: Esterification

This protocol describes a standard Fischer esterification, a reliable and well-established method for this transformation. The causality behind this choice lies in its simplicity, use of readily available reagents, and generally high yields for non-sterically hindered substrates.

dot

Caption: Workflow for the synthesis of this compound.

Materials:

-

5-(Trifluoromethyl)pyridine-2-carboxylic acid

-

Anhydrous Ethanol (absolute)

-

Concentrated Sulfuric Acid

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Hexanes

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 eq).

-

Add an excess of anhydrous ethanol (at least 10 eq) to serve as both reactant and solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the ethyl group and the three protons on the pyridine ring.[7][8]

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~8.9 ppm | s | 1H | H-6 |

| ~8.3 ppm | d | 1H | H-4 |

| ~8.1 ppm | d | 1H | H-3 |

| ~4.5 ppm | q | 2H | -OCH₂CH₃ |

| ~1.4 ppm | t | 3H | -OCH₂CH₃ |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the nine carbon atoms in the molecule, including the characteristic quartet for the trifluoromethyl group due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit key stretching frequencies that confirm the presence of the principal functional groups.[9]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1720-1740 | Strong | C=O stretch (Ester) |

| ~1580-1610 | Medium | C=N and C=C stretches (Pyridine ring) |

| ~1100-1300 | Strong | C-F stretch (Trifluoromethyl group) |

| ~1250-1300 | Strong | C-O stretch (Ester) |

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry would be expected to show the molecular ion peak (M⁺) at m/z 219.

Reactivity and Synthetic Applications

This compound is a versatile intermediate, with the ester and the pyridine ring offering multiple sites for chemical modification.

dot

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Ethyl 5-(trifluoromethyl)-pyridine-2-carboxylate = 95.0 128072-94-6 [sigmaaldrich.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 7. Flonicamid | C9H6F3N3O | CID 9834513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Pyridinecarboxylic acid,5-(trifluoromethyl)-,ethyl ester(128072-94-6) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Ethyl 5-(trifluoromethyl)pyridine-2-carboxylate: A Key Building Block for Modern Chemistry

Introduction: The Strategic Importance of Fluorinated Heterocycles

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl group (-CF3), in particular, is prized for its ability to profoundly modulate a molecule's physicochemical properties. It can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and alter electronic characteristics to improve binding affinity with biological targets. When this powerful functional group is combined with the versatile pyridine ring, it creates a class of building blocks with immense potential.

This guide provides an in-depth technical overview of Ethyl 5-(trifluoromethyl)pyridine-2-carboxylate, a key exemplar of this structural class. We will move beyond a simple recitation of data to explore the causality behind its synthesis, reactivity, and application. For researchers and drug development professionals, understanding the nuances of this reagent is critical for leveraging its full potential in the synthesis of novel, high-value chemical entities.

Part 1: Core Physicochemical and Spectroscopic Profile

A molecule's physical properties dictate its handling, reactivity, and pharmacokinetic profile. The introduction of the electron-withdrawing trifluoromethyl group onto the pyridine ring, para to the nitrogen, significantly influences the molecule's characteristics.

Key Physicochemical Data

The fundamental properties of this compound are summarized below. These values are critical for reaction setup, purification, and safety considerations.

| Property | Value | Source(s) |

| Molecular Weight | 219.16 g/mol | [1] |

| Molecular Formula | C₉H₈F₃NO₂ | [1] |

| CAS Number | 128072-94-6 | [1] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 45-48 °C | |

| Boiling Point | 264.7 °C (at 760 mmHg) | |

| Purity (Typical) | ≥95% | |

| Synonyms | Ethyl 5-(trifluoromethyl)picolinate | [1] |

Spectroscopic Signature and Structural Identification

While comprehensive, assigned spectral data is not widely published in peer-reviewed literature, the structure can be unequivocally confirmed through standard spectroscopic methods. The key identifiers and expected NMR signals are outlined below.

| Identifier | Value | Source(s) |

| SMILES | CCOC(=O)c1ccc(cn1)C(F)(F)F | [2] |

| InChIKey | KCMOTZFSBYHKCI-UHFFFAOYSA-N | [2] |

Expected ¹H NMR Signals (in CDCl₃):

-

Ethyl Ester (CH₂): A quartet (q) signal expected around δ 4.4-4.5 ppm, coupled to the methyl protons.

-

Pyridine Ring (H3, H4, H6): Three distinct signals in the aromatic region (δ 7.8-9.0 ppm). The H6 proton, adjacent to the nitrogen, is expected to be the most downfield. The H4 proton should appear as a doublet of doublets (dd), coupled to both H3 and H6 (via a smaller 4-bond coupling). The H3 proton should appear as a doublet (d).

-

Ethyl Ester (CH₃): A triplet (t) signal expected around δ 1.4-1.5 ppm, coupled to the methylene protons.

Expected ¹³C NMR Signals (in CDCl₃):

-

Carbonyl (C=O): A signal in the δ 163-165 ppm range.

-

Pyridine Ring Carbons: Five distinct signals. The carbon bearing the CF₃ group (C5) will appear as a quartet due to C-F coupling. The CF₃ group itself will be a prominent quartet around δ 120-124 ppm with a large coupling constant (J ≈ 275 Hz)[3].

-

Ethyl Ester Carbons: Two signals, one for the CH₂ group (~δ 62 ppm) and one for the CH₃ group (~δ 14 ppm).

Part 2: Synthesis and Chemical Reactivity

The synthesis of this building block is a robust, multi-step process that leverages foundational reactions in heterocyclic and organofluorine chemistry. Understanding its synthesis provides insight into potential impurities and handling requirements.

Recommended Synthetic Workflow

A reliable and scalable synthesis proceeds in two main stages: the formation of the core carboxylic acid followed by its esterification. The precursor, 5-(Trifluoromethyl)pyridine-2-carboxylic acid, is a key intermediate in the production of various agrochemicals and pharmaceuticals[4][5].

Caption: Recommended two-stage synthesis of the title compound.

Experimental Protocol: Fischer Esterification

This protocol describes the conversion of the carboxylic acid precursor to the final ethyl ester product. This acid-catalyzed method is highly reliable and scalable.

Materials:

-

5-(Trifluoromethyl)pyridine-2-carboxylic acid (1.0 eq)

-

Anhydrous Ethanol (EtOH, sufficient volume to act as solvent)

-

p-Toluenesulfonic acid (p-TsOH, 0.05-0.1 eq, catalyst)[6][7]

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-(Trifluoromethyl)pyridine-2-carboxylic acid (1.0 eq).

-

Reagent Addition: Add anhydrous ethanol to dissolve the starting material, followed by the catalytic amount of p-toluenesulfonic acid.

-

Heating: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup - Quenching: Cool the reaction mixture to room temperature. Slowly and carefully add saturated NaHCO₃ solution to neutralize the acidic catalyst. Continue addition until effervescence ceases.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel if necessary to yield the pure ethyl ester.

Chemical Reactivity and Derivatization

The ester functional group is the primary site of reactivity, serving as a versatile handle for further chemical modification.

-

Amidation: The most common transformation is reaction with primary or secondary amines to form the corresponding amides. This reaction is fundamental in drug discovery for linking molecular fragments and is typically facilitated by heating or by conversion of the ester to a more reactive intermediate.

-

Hydrolysis: The ester can be readily hydrolyzed back to the parent carboxylic acid under basic conditions (e.g., LiOH, NaOH) or acidic conditions.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, 2-(hydroxymethyl)-5-(trifluoromethyl)pyridine.

Part 3: Applications in Research and Development

The value of this compound lies in its role as a strategic building block. The trifluoromethylpyridine motif is a "privileged scaffold," appearing in numerous commercialized agrochemicals and clinical drug candidates[4].

Role in Medicinal Chemistry

In drug discovery, new chemical entities are often assembled in a modular fashion. This compound provides the CF₃-substituted pyridyl head group, which can be readily coupled with other fragments.

Caption: Conceptual workflow for utilizing the ester in a drug discovery program.

The rationale for using this specific building block is threefold:

-

Metabolic Stability: The C-F bond is exceptionally strong, and the CF₃ group can shield adjacent positions on the pyridine ring from metabolic attack by cytochrome P450 enzymes.

-

Lipophilicity & Permeability: The CF₃ group significantly increases lipophilicity (logP), which can enhance a drug's ability to cross cellular membranes and reach its target.

-

Target Binding: The highly polarized nature of the CF₃ group can lead to favorable interactions (e.g., dipole-dipole, ion-dipole) within a protein's binding pocket, potentially increasing potency and selectivity.

Part 4: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound possesses significant biological activity and must be handled with appropriate care.

Hazard Identification

Based on available safety data, the compound is classified with the following hazards:

-

Skin Irritation

-

Serious Eye Irritation

-

May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure)

Safe Handling Protocol

Adherence to the following protocol is mandatory to ensure user safety.

-

Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure a safety shower and eyewash station are readily accessible.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Body Protection: Wear a standard laboratory coat.

-

-

Handling Procedure:

-

Avoid generating dust when weighing or transferring the solid.

-

Avoid all personal contact, including inhalation and skin/eye contact.

-

Do not eat, drink, or smoke in the handling area.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in the life sciences. Its unique combination of a versatile ester handle and the powerfully modulating trifluoromethyl group on a heterocyclic core makes it an invaluable asset for researchers. By understanding its synthesis, reactivity, and the scientific rationale for its use, professionals in drug discovery and agrochemical development can effectively harness its properties to construct the next generation of high-performing molecules.

References

-

Umemoto, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. Available at: [Link]

-

Supporting Information, Royal Society of Chemistry . Ethyl 2-(3-fluorophenyl)-5-phenyl-1H-pyrrole-3-carboxylate. Available at: [Link]

-

Organic Chemistry Data, University of Wisconsin . 13C NMR Chemical Shifts. Available at: [Link]

-

Skaff, H., & Jolliffe, K. A. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(8), 647-654. Available at: [Link]

-

ChemSrc . 2-Pyridinecarboxylic acid,5-(trifluoromethyl)-,ethyl ester(128072-94-6) 1H NMR spectrum. Available at: [Link]

-

iChemical . ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate, CAS No. 304693-64-9. Available at: [Link]

-

Pouwer, R. H., et al. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Center for Biotechnology Information. Available at: [Link]

-

University College London (UCL) Chemistry . Chemical shifts. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

Organic Chemistry Data, University of Wisconsin . 1H NMR Chemical Shifts. Available at: [Link]

-

Amerigo Scientific . Ethyl 5-(trifluoromethyl)-pyridine-2-carboxylate (≥95.0% (GC)). Available at: [Link]

-

Yi, F., et al. (2016). Lipophilization of Phenolic Acids through Esterification Using p-toluenesulfonic Acid as Catalyst. Journal of the Chinese Chemical Society, 63(12), 1011-1018. Available at: [Link]

-

Wang, Y., et al. (2024). Fast Esterification Method Mediated by Coupling Reagent NDTP. ACS Omega, 9(8), 9993-10002. Available at: [Link]

-

Sab, F. A., & Fadel, A. N. (2015). A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. International Journal of Scientific & Engineering Research, 6(1), 10-13. Available at: [Link]

Sources

- 1. Ethyl 5-(trifluoromethyl)-pyridine-2-carboxylate (≥95.0% (GC)) - Amerigo Scientific [amerigoscientific.com]

- 2. 2-Pyridinecarboxylic acid,5-(trifluoromethyl)-,ethyl ester(128072-94-6) 1H NMR spectrum [chemicalbook.com]

- 3. ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate, CAS No. 304693-64-9 - iChemical [ichemical.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. chemimpex.com [chemimpex.com]

- 6. xb.haut.edu.cn [xb.haut.edu.cn]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Ethyl 5-(trifluoromethyl)pyridine-2-carboxylate: Strategic Routes and Starting Materials

Abstract

Ethyl 5-(trifluoromethyl)pyridine-2-carboxylate is a pivotal heterocyclic building block in the development of modern pharmaceuticals and agrochemicals. The strategic incorporation of the 5-(trifluoromethyl)pyridine moiety can significantly enhance the metabolic stability, lipophilicity, and biological efficacy of active ingredients.[1][2] This technical guide provides an in-depth analysis of the primary synthetic strategies for this target molecule, designed for researchers, chemists, and process development professionals. We will deconstruct the core synthetic pathways, focusing on the critical selection of starting materials and the mechanistic rationale behind key transformations. The guide emphasizes field-proven methodologies, including direct palladium-catalyzed carbonylation and classical multi-step sequences involving picolinic acid intermediates, to provide a comprehensive framework for both laboratory-scale synthesis and industrial-scale production considerations.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A sound synthetic strategy begins with a thorough retrosynthetic analysis to identify the most logical and efficient bond disconnections. For this compound, three primary pathways emerge, each originating from a different key precursor. The choice of pathway is often dictated by the availability and cost of starting materials, scalability, and the specific hazards associated with the reagents.

Figure 1: Retrosynthetic analysis of this compound, illustrating the three primary synthetic approaches.

The Workhorse Route: Palladium-Catalyzed Alkoxycarbonylation

For its efficiency and atom economy, the direct palladium-catalyzed carbonylation of a 2-halo-5-(trifluoromethyl)pyridine is arguably the most elegant and industrially favored approach.[3][4] This one-pot reaction assembles the final product by directly introducing the ethyl carboxylate group onto the pyridine ring.

Starting Material Selection: Chloro vs. Bromo Pyridines

The success of the carbonylation reaction hinges on the choice of the 2-halopyridine precursor. Both 2-chloro- and 2-bromo-5-(trifluoromethyl)pyridine are viable starting materials, with distinct trade-offs.

| Starting Material | CAS Number | Key Advantages | Key Disadvantages | Industrial Relevance |

| 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 | Lower cost, readily available from 3-picoline.[5] | Less reactive, may require harsher conditions or more active catalysts. | High, a key intermediate in agrochemicals.[6][7] |

| 2-Bromo-5-(trifluoromethyl)pyridine | 50488-42-1 | More reactive in oxidative addition, allowing for milder reaction conditions.[8] | Higher cost, less common on a large industrial scale. | High, frequently used in pharmaceutical R&D.[9] |

The selection is a classic cost-versus-reactivity decision. For large-scale manufacturing, process optimization often focuses on activating the less expensive but more inert C-Cl bond. For laboratory and discovery chemistry, the higher reactivity of the C-Br bond often justifies the additional cost for faster, more reliable reactions.[8][10]

Mechanistic Insight and Protocol

The palladium-catalyzed alkoxycarbonylation proceeds through a well-established catalytic cycle. The reaction is initiated by the oxidative addition of the halopyridine to a Pd(0) species, followed by the insertion of carbon monoxide into the palladium-carbon bond to form an acyl-palladium complex. Subsequent nucleophilic attack by ethanol leads to the formation of the ester product and regeneration of the Pd(0) catalyst.[11][12]

Figure 2: A generalized experimental workflow for the palladium-catalyzed synthesis of the target ester.

Detailed Experimental Protocol (Illustrative)

-

Reactor Charging : To a dry pressure reactor under an inert nitrogen atmosphere, add 2-bromo-5-(trifluoromethyl)pyridine (1.0 eq), palladium(II) acetate (0.02 eq), 1,3-Bis(diphenylphosphino)propane (dppp, 0.04 eq), and anhydrous toluene.

-

Reaction Execution : Seal the reactor and purge three times with carbon monoxide, then pressurize to 8 bar. Heat the mixture to 100 °C.

-

Reagent Addition : Slowly add a solution of anhydrous ethanol (3.0 eq) and triethylamine (1.5 eq) via a syringe pump over 1 hour.

-

Monitoring and Completion : Maintain the reaction at 100 °C for 8-12 hours, monitoring the consumption of the starting material by GC-MS.

-

Work-up and Purification : After cooling to room temperature and carefully venting the CO, dilute the reaction mixture with ethyl acetate. Filter the solution through a pad of celite to remove the palladium catalyst. Wash the filtrate sequentially with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield this compound.

The Classical Approach: Synthesis via 5-(Trifluoromethyl)picolinic Acid

This two-step route involves the synthesis or procurement of 5-(trifluoromethyl)picolinic acid, followed by a standard esterification reaction. This pathway is highly reliable and avoids the use of pressurized carbon monoxide gas, making it attractive for laboratories not equipped for high-pressure reactions.

Preparation of 5-(Trifluoromethyl)picolinic Acid

While commercially available, 5-(trifluoromethyl)picolinic acid can be readily synthesized in the lab.[13][14] A common and effective method starts from 2-bromo-5-(trifluoromethyl)pyridine.

Figure 3: Workflow for the synthesis of the key picolinic acid intermediate via lithiation and carboxylation.

Esterification Protocol

With the carboxylic acid in hand, the final esterification step can be accomplished using several standard methods. Fischer esterification is often preferred for its simplicity and cost-effectiveness, especially on a larger scale.

Detailed Experimental Protocol (Fischer Esterification)

-

Setup : To a round-bottom flask, add 5-(trifluoromethyl)picolinic acid (1.0 eq) and an excess of absolute ethanol (10-20 eq), which serves as both reactant and solvent.

-

Catalysis : Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Reaction : Heat the mixture to reflux (approx. 78 °C) for 4-8 hours, monitoring the reaction by TLC or LC-MS.

-

Work-up : Cool the reaction mixture and remove the excess ethanol under reduced pressure. Dilute the residue with ethyl acetate and carefully neutralize the acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

-

Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester, which can be further purified if necessary.

An Alternative Pathway via a Nitrile Intermediate

A third viable route proceeds through a 2-cyano-5-(trifluoromethyl)pyridine intermediate. This pathway adds steps but can be advantageous if the 2-cyanopyridine is a more readily available or cost-effective precursor.

-

Cyanation : The synthesis begins with the conversion of 2-chloro- or 2-bromo-5-(trifluoromethyl)pyridine to 2-cyano-5-(trifluoromethyl)pyridine. This is typically achieved by nucleophilic substitution using a cyanide source like sodium cyanide or copper(I) cyanide, often in a polar aprotic solvent like DMF or DMSO.[10][15] The use of an activating agent, such as 4-dimethylaminopyridine (DMAP), can facilitate the reaction, particularly with the less reactive chloro-substrate.[16]

-

Hydrolysis : The resulting nitrile is then hydrolyzed to 5-(trifluoromethyl)picolinic acid. This can be accomplished under either strong acidic (e.g., H2SO4/H2O) or basic (e.g., NaOH/H2O) conditions, followed by acidification.[17]

-

Esterification : The picolinic acid is then esterified with ethanol as described in Section 3.2.

Comparative Analysis of Synthetic Routes

| Feature | Route A: Carbonylation | Route B: Esterification | Route C: Cyanide Pathway |

| Number of Steps | 1 (from halopyridine) | 2 (from halopyridine) | 3 (from halopyridine) |

| Key Reagents | CO gas, Pd catalyst | n-BuLi, Dry Ice, H₂SO₄ | NaCN/CuCN, Strong Acid/Base |

| Primary Hazard | High-pressure CO gas | Pyrophoric n-BuLi | Highly toxic cyanides |

| Atom Economy | Excellent | Good | Moderate |

| Scalability | Excellent; preferred industrial route. | Good; avoids high-pressure gas. | Moderate; waste from hydrolysis. |

| Versatility | High; can produce various esters, amides, acids.[11] | Moderate; specific to the acid. | Low; primarily for acid/ester synthesis. |

Conclusion

The synthesis of this compound can be approached through several robust and well-documented pathways. The palladium-catalyzed alkoxycarbonylation of a 2-halopyridine stands out as the most efficient and convergent strategy, making it the method of choice for industrial applications where specialized high-pressure equipment is available. For standard laboratory settings, the two-step sequence via esterification of 5-(trifluoromethyl)picolinic acid offers a highly reliable and safer alternative by avoiding the handling of carbon monoxide. The cyanide pathway, while longer, remains a viable option depending on the specific economic and logistical context of available starting materials. The ultimate selection of a synthetic route requires a careful evaluation of scale, equipment availability, safety protocols, and raw material costs, allowing researchers and development professionals to tailor their approach to the specific needs of their project.

References

- Imperial Chemical Industries Ltd. (1980). Preparation of 2-chloro-5-trifluoromethylpyridine. Google Patents. EP0013474B1.

-

Kim, S., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 259-273. Available at: [Link]

-

Dissertation. (n.d.). 2 - chloro -5 - (trifluoromethyl) pyridine research. Available at: [Link]

-

Kim, S., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. Available at: [Link]

-

Channapur, M., et al. (2017). An efficient synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles and carboxylic acids. ResearchGate. Available at: [Link]

-

Kiss, G. (2001). Synthetic Applications of Palladium Catalysed Carbonylation of Organic Halides. ResearchGate. Available at: [Link]

-

Oakwood Chemical. (n.d.). 2-Bromo-5-(trifluoromethyl)pyridine. Available at: [Link]

-

Alcaide, B., et al. (2021). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Molecules, 26(23), 7172. Available at: [Link]

- Zeneca Limited. (2001). Process for the preparation of 2-cyanopyridines. Google Patents. WO2001017970A1.

-

Brennführer, A., et al. (2009). Palladium-catalyzed carbonylation reactions of aryl halides and related compounds. Angewandte Chemie International Edition, 48(23), 4114-4133. Available at: [Link]

-

PubChem. (n.d.). Picolinic acid, 5-(alpha,alpha,alpha-trifluoro-o-tolyloxy)-, 5-indanyl ester. Available at: [Link]

- Zeneca Limited. (2004). Process for the preparation of 2-cyanopyridines. Google Patents. US6699993B1.

-

Brennführer, A., et al. (2009). Palladium-catalyzed carbonylation reactions of aryl halides and related compounds. PubMed. Available at: [Link]

-

Liu, C., & Szostak, M. (2022). Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments. The Journal of Organic Chemistry, 87(17), 11217-11235. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Available at: [Link]

-

Cottet, F., et al. (2003). Recommendable Routes to Trifluoromethyl-Substituted Pyridine- and Quinolinecarboxylic Acids. European Journal of Organic Chemistry, 2003(8), 1420-1432. Available at: [Link]

-

Wang, C., & Wang, L. (2022). Palladium-catalyzed carbonylation of activated alkyl halides via radical intermediates. Industrial Chemistry & Materials. Available at: [Link]

-

American Elements. (n.d.). 3-Fluoro-5-(trifluoromethyl)picolinic acid. Available at: [Link]

-

Pharmaffiliates. (n.d.). 5-(Trifluoromethyl)picolinic Acid. Available at: [Link]

-

Crysdot LLC. (n.d.). 5-(Trifluoromethyl)picolinic acid. Available at: [Link]

-

J-GLOBAL. (n.d.). 2-Cyano-5-(trifluoromethyl)pyridine. Available at: [Link]

-

Amerigo Scientific. (n.d.). Ethyl 5-(trifluoromethyl)-pyridine-2-carboxylate. Available at: [Link]

- The Dow Chemical Company. (1987). Preparation of (trifluoromethyl)pyridines. Google Patents. US4650875A.

-

Pokhodylo, N., et al. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 26(16), 4983. Available at: [Link]

- Jiangsu Yangnong Chemical Co Ltd. (2017). 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method. Google Patents. CN106349159A.

- Reilly Industries Inc. (1998). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Google Patents. US5756750A.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-catalyzed carbonylation reactions of aryl halides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 8. 2-Bromo-5-(trifluoromethyl)pyridine | 50488-42-1 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5-(Trifluoromethyl)pyridine-2-carboxylic acid | 80194-69-0 [chemicalbook.com]

- 14. 5-(Trifluoromethyl)pyridine-2-carboxylic acid 95 80194-69-0 [sigmaaldrich.com]

- 15. WO2001017970A1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]

- 16. 2-Cyano-3-chloro-5-(trifluoromethyl)-pyridine synthesis - chemicalbook [chemicalbook.com]

- 17. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of Ethyl 5-(trifluoromethyl)pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules have garnered significant attention due to their unique physicochemical properties that often translate into enhanced biological activity, metabolic stability, and desirable material characteristics. Among these, Ethyl 5-(trifluoromethyl)pyridine-2-carboxylate stands out as a versatile building block. Its trifluoromethyl-substituted pyridine core makes it a valuable intermediate in the synthesis of a wide array of pharmaceutical and agrochemical agents. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physical properties of this compound, underpinned by experimental insights and theoretical considerations.

Section 1: Chemical Identity and Molecular Structure

This compound is a heterocyclic aromatic ester. The presence of a trifluoromethyl group at the 5-position and an ethyl carboxylate group at the 2-position of the pyridine ring dictates its reactivity and physical behavior.

A foundational understanding of its structure is paramount. The spatial arrangement of atoms and functional groups influences everything from its melting point to its spectroscopic signature.

Caption: 2D Chemical Structure of this compound.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 128072-94-6 | [1][2] |

| Molecular Formula | C₉H₈F₃NO₂ | [1][2] |

| Molecular Weight | 219.16 g/mol | [1][2] |

| IUPAC Name | This compound | |

| Synonyms | Ethyl 5-(trifluoromethyl)picolinate | [2] |

Section 2: Physicochemical Properties

The bulk properties of a compound are critical for its handling, formulation, and application. The following table summarizes the key physicochemical data for this compound.

Table 2: Summary of Physical Properties

| Property | Value | Experimental Notes | Source |

| Melting Point | 45-48 °C | Determined by standard melting point apparatus. The range suggests a relatively pure solid compound. | [1] |

| Boiling Point | 264.7 °C at 760 mmHg | Determined by distillation at atmospheric pressure. The high boiling point is indicative of the compound's polarity and molecular weight. | [1] |

| Density | 1.284 g/cm³ | Measured at standard conditions. The density is greater than water, which is expected for a fluorinated compound. | [1] |

| Flash Point | 113.9 °C | Determined by a closed-cup method. This is the lowest temperature at which vapors will ignite in the presence of an ignition source. | [1] |

| Appearance | White to off-white solid | Visual inspection at room temperature. | [3] |

| Solubility | Slightly soluble in water. Soluble in DMSO and Methanol. | Based on observations from handling and preparation of solutions for analysis. Quantitative data is limited. | [4] |

In-depth Discussion of Physicochemical Properties

The physical state of this compound as a low-melting solid is a consequence of its planar aromatic structure and the presence of polar functional groups, which allow for efficient crystal packing. The trifluoromethyl group, being highly lipophilic, and the polar ester and pyridine nitrogen contribute to its moderate solubility profile. While sparingly soluble in water, it exhibits good solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and methanol, which is a critical consideration for its use in synthetic reactions and biological assays.[4]

Section 3: Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of chemical compounds. This section provides an overview of the expected spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The expected spectrum of this compound would exhibit distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the ethyl ester group.

Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts and Multiplicities:

-

δ 8.8-8.9 ppm (s, 1H): This singlet corresponds to the proton at the 6-position of the pyridine ring, deshielded by the adjacent nitrogen atom.

-

δ 8.2-8.3 ppm (d, 1H): This doublet is assigned to the proton at the 4-position, showing coupling to the proton at the 3-position.

-

δ 7.9-8.0 ppm (d, 1H): This doublet corresponds to the proton at the 3-position, coupled to the proton at the 4-position.

-

δ 4.4-4.5 ppm (q, 2H): A quartet representing the methylene (-CH₂-) protons of the ethyl group, split by the adjacent methyl protons.

-

δ 1.4-1.5 ppm (t, 3H): A triplet corresponding to the methyl (-CH₃) protons of the ethyl group, split by the adjacent methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides insight into the carbon skeleton of a molecule. The presence of the electron-withdrawing trifluoromethyl group and the ester functionality significantly influences the chemical shifts of the pyridine ring carbons.

Expected ¹³C NMR (101 MHz, CDCl₃) Chemical Shifts:

-

δ ~164 ppm: Carbonyl carbon of the ester group.

-

δ ~149 ppm: C2 carbon of the pyridine ring, attached to the ester group.

-

δ ~147 ppm (q): C6 carbon of the pyridine ring, showing coupling to the fluorine atoms of the trifluoromethyl group.

-

δ ~135 ppm (q): C4 carbon of the pyridine ring.

-

δ ~123 ppm (q, ¹JCF ≈ 273 Hz): Carbon of the trifluoromethyl group, exhibiting a strong one-bond coupling with the fluorine atoms.

-

δ ~122 ppm (q): C5 carbon of the pyridine ring, attached to the trifluoromethyl group.

-

δ ~121 ppm: C3 carbon of the pyridine ring.

-

δ ~62 ppm: Methylene (-CH₂-) carbon of the ethyl group.

-

δ ~14 ppm: Methyl (-CH₃) carbon of the ethyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted FT-IR Peak Assignments

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic (Pyridine) |

| ~2980-2850 | C-H stretch | Aliphatic (Ethyl) |

| ~1725 | C=O stretch | Ester |

| ~1600, ~1470 | C=C and C=N stretch | Aromatic Ring (Pyridine) |

| ~1300-1100 | C-F stretch | Trifluoromethyl |

| ~1250-1000 | C-O stretch | Ester |

The strong absorption band around 1725 cm⁻¹ is a clear indicator of the ester carbonyl group. The multiple strong bands in the 1300-1100 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

In an electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak [M]⁺ at m/z 219. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to give a fragment at m/z 174, and the loss of the entire ester group (-COOCH₂CH₃, 73 Da) to yield a fragment at m/z 146. Further fragmentation of the pyridine ring could also be observed.

Section 4: Experimental Protocols

To ensure the reliability of the physical property data, standardized experimental procedures are crucial. This section outlines general protocols for the determination of key physical properties.

Protocol for Melting Point Determination

Caption: Workflow for Melting Point Determination.

Causality: A slow heating rate is critical to ensure thermal equilibrium between the sample and the thermometer, leading to an accurate melting point range. A narrow range is indicative of high purity.

Protocol for Spectroscopic Analysis

1. NMR Spectroscopy:

-

Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Process the data using appropriate software to obtain chemical shifts, coupling constants, and integrations.

2. FT-IR Spectroscopy:

-

For a solid sample, the Attenuated Total Reflectance (ATR) method is convenient.

-

Place a small amount of the solid on the ATR crystal.

-

Apply pressure to ensure good contact.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

3. Mass Spectrometry:

-

Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).

-

Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Acquire the mass spectrum over a suitable m/z range.

Section 5: Synthesis and Reactivity Insights

A common synthetic route to this compound involves the esterification of 5-(trifluoromethyl)pyridine-2-carboxylic acid.

Caption: Fischer Esterification Synthesis Route.

The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the trifluoromethyl group. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, making this compound a versatile synthetic intermediate.

Conclusion

This compound is a compound of significant interest in the fields of medicinal chemistry and materials science. Its well-defined physical properties, including its solid-state nature at room temperature, high boiling point, and characteristic spectroscopic signatures, provide a solid foundation for its application in research and development. This guide has synthesized the available data to offer a comprehensive technical overview, empowering researchers to utilize this valuable building block with a deeper understanding of its fundamental characteristics.

References

-

Amerigo Scientific. Ethyl 5-(trifluoromethyl)-pyridine-2-carboxylate (≥95.0% (GC)). [Link]

Sources

An In-depth Technical Guide to the Solubility of Ethyl 5-(trifluoromethyl)pyridine-2-carboxylate

Executive Summary

Ethyl 5-(trifluoromethyl)pyridine-2-carboxylate is a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its utility as a synthetic intermediate is dictated by its physicochemical properties, among which solubility is paramount for reaction kinetics, purification, and formulation. This guide provides a comprehensive framework for understanding and determining the solubility of this compound. While extensive quantitative data is not publicly available, this document synthesizes foundational principles, proven experimental methodologies, and predictive analysis to empower researchers. We present a detailed, self-validating protocol for equilibrium solubility determination via the shake-flask method, coupled with robust analytical quantification techniques. This guide is designed to provide drug development professionals and research scientists with the authoritative grounding and practical workflows necessary to accurately assess the solubility profile of this and similar molecules.

Section 1: Introduction to this compound

1.1 Significance in Medicinal and Agrochemical Chemistry

The integration of a trifluoromethyl (-CF3) group into molecular scaffolds is a well-established strategy in modern drug and pesticide design.[1] This group imparts unique properties, including high electronegativity, enhanced metabolic stability due to the strength of the C-F bond, and increased lipophilicity, which can improve membrane permeability.[2][3] As a trifluoromethylpyridine derivative, this compound serves as a key building block for more complex active ingredients where the pyridine ring acts as a crucial pharmacophore. A thorough understanding of its solubility is a critical first step in harnessing its synthetic potential, ensuring efficient process development and predictable behavior in various solvent systems.

1.2 Physicochemical Properties

A baseline understanding of the compound's physical properties is essential for designing solubility experiments and interpreting results.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈F₃NO₂ | [4][5] |

| Molecular Weight | 219.16 g/mol | [4][5] |

| Melting Point | 45-48 °C | [4][6] |

| Boiling Point | 264.7 ± 40.0 °C (Predicted) | [4][6] |

| Density | 1.284 ± 0.06 g/cm³ (Predicted) | [4][6] |

| Appearance | Solid |

1.3 Structural Analysis and Implications for Solubility

The solubility behavior of this compound is governed by the interplay of its three primary structural components:

-

Pyridine Ring: A polar, aromatic heterocycle. The nitrogen atom can act as a hydrogen bond acceptor, contributing to solubility in polar protic solvents. Pyridine itself is miscible with water and many organic solvents.[7][8][9]

-

Ethyl Carboxylate Group (-COOEt): An ester group that adds some polar character but is less polar than a carboxylic acid. It can act as a hydrogen bond acceptor.

-

Trifluoromethyl Group (-CF3): A strongly electron-withdrawing and highly lipophilic moiety.[2] While it increases lipophilicity, which favors solubility in nonpolar solvents, its overall effect can be complex.[3][10] It does not participate in hydrogen bonding.

The combination of a polar pyridine ring and a lipophilic -CF3 group suggests that the molecule will exhibit varied solubility across a range of solvent polarities.

Section 2: Foundational Principles of Solubility

In the context of drug discovery and development, solubility is not a single value but a concept with two critical definitions.

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure, when the dissolved solute is in equilibrium with an excess of undissolved solid.[11][12] This is the focus of the gold-standard shake-flask method.

-

Kinetic Solubility: This measures the concentration of a compound at the point it begins to precipitate from a solution when added from a concentrated organic stock (e.g., DMSO).[11][13] It is a high-throughput method used in early discovery to flag potential issues but can often overestimate the true thermodynamic solubility.[12][13]

For robust process chemistry and pre-formulation studies, determining the thermodynamic solubility is essential.

Section 3: Experimental Determination of Equilibrium Solubility

3.1 The Gold Standard: Shake-Flask Method

The shake-flask method is the most reliable and widely accepted technique for determining thermodynamic solubility.[14][15][16] The core principle is to create a saturated solution by agitating an excess amount of the solid compound in the chosen solvent for a sufficient duration to reach equilibrium. After separating the undissolved solid, the concentration of the solute in the clear supernatant is quantified.[15][17]

3.2 Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system, ensuring that equilibrium is truly reached and measured accurately.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., Water, Ethanol, Acetonitrile, Toluene)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator (e.g., at 25°C)

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes for dilution

-

Appropriate analytical instrument (HPLC or UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of this compound to a vial (e.g., 5-10 mg). The key is to ensure solid material remains visible after equilibration.

-

Solvent Addition: Add a known volume of the desired solvent (e.g., 2 mL) to the vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C ± 0.5°C). Agitate the suspension for at least 24 to 48 hours.[18] This extended time is critical to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To ensure complete removal of particulate matter, two methods are recommended:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Filtration: Carefully withdraw the supernatant using a syringe and pass it through a chemically inert syringe filter. Causality Note: This step is crucial as undissolved microparticles will lead to an overestimation of solubility.[12]

-

-

Sample Preparation for Analysis: Immediately after separation, carefully pipette a precise volume of the clear, saturated supernatant into a volumetric flask and dilute with the appropriate mobile phase (for HPLC) or solvent (for UV-Vis) to a concentration within the linear range of the analytical method.

3.3 Workflow for Shake-Flask Solubility Determination

Caption: A generalized workflow for determining equilibrium solubility.

Section 4: Analytical Quantification of the Solute

The accuracy of the solubility measurement is entirely dependent on the analytical method used for quantification.[12][18]

4.1 High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method due to its high sensitivity, specificity, and ability to separate the analyte from any potential impurities or degradants.[12]

-

Methodology: A reversed-phase HPLC method is typically suitable for this compound. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point.

-

Quantification: Detection is usually performed with a UV detector at the wavelength of maximum absorbance (λmax) for the compound. Concentration is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.[19]

4.2 UV-Vis Spectrophotometry

This method is faster but less specific than HPLC. It is viable if the compound has a distinct chromophore and is free from absorbing impurities.[12][20]

-

Methodology: First, the UV-Vis spectrum of the compound is recorded to identify the λmax.

-

Calibration Curve: A series of standard solutions of the compound at known concentrations are prepared, and their absorbance is measured at λmax. A plot of absorbance versus concentration (a Beer-Lambert plot) is created.[21][22]

-

Quantification: The absorbance of the diluted saturated sample is measured, and its concentration is calculated using the linear equation derived from the calibration curve.[22][23]

4.3 Workflow for Analytical Quantification

Caption: Comparative workflows for HPLC and UV-Vis quantification.

Section 5: Predicted Solubility Profile and Discussion

While experimental determination is paramount, a predictive assessment based on chemical principles provides a valuable starting point. The "like dissolves like" principle is a guiding concept.[17]

| Solvent Class | Example Solvent(s) | Predicted Solubility | Rationale |

| Polar Protic | Water | Very Low | The highly lipophilic -CF3 group and the ethyl ester moiety likely dominate over the polarity of the pyridine ring, limiting aqueous solubility. |

| Polar Protic | Ethanol, Methanol | Moderate to High | These solvents can engage in hydrogen bonding with the pyridine nitrogen and have sufficient polarity to interact with the ester, while also accommodating the nonpolar regions. |

| Polar Aprotic | Acetonitrile, DMSO, Acetone | High | These solvents can effectively solvate the polar parts of the molecule (pyridine ring, ester) via dipole-dipole interactions without being hindered by a hydrogen-bonding network, and can accommodate the lipophilic -CF3 group. |

| Nonpolar | Toluene, Hexane | Low to Moderate | Solubility will be driven by the lipophilic -CF3 and ethyl groups. Toluene may be a better solvent than hexane due to potential π-π stacking interactions with the pyridine ring. |

Discussion: The presence of the trifluoromethyl group is a key determinant of this compound's solubility profile. It significantly increases the molecule's lipophilicity, which generally decreases aqueous solubility while enhancing solubility in less polar organic solvents.[2][3] However, the overall solubility in a given solvent is a balance between the energy required to break the compound's crystal lattice and the energy released upon solvation. The melting point of 45-48°C suggests a moderately stable crystal lattice. Solvents that can effectively interact with all functional groups—the polar pyridine ring, the ester, and the lipophilic trifluoromethyl tail—will be the most effective.

Section 6: Conclusion

The solubility of this compound is a critical parameter that influences its application in research and development. This guide has established that while specific quantitative data is not readily published, a robust and reliable solubility profile can be generated through the systematic application of the shake-flask method coupled with precise analytical techniques like HPLC. By understanding the interplay of the compound's structural features and adhering to the rigorous, self-validating protocols outlined herein, researchers can confidently determine the solubility in any solvent system relevant to their work, thereby accelerating process development and formulation design.

References

-

PROAnalytics. (2018, December 19). Using Spectrophotometer To Determine Concentration (UV/VIS). [Link]

-

Wikipedia contributors. (n.d.). Ultraviolet–visible spectroscopy. In Wikipedia. [Link]

-

J. A. V. et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

-

Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Scribd. (n.d.). Solubility - A Fundamental Concept in Pharmaceutical Sciences. [Link]

-

Nandiyanto, A. B. D., et al. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology. [Link]

-

AxisPharm. (n.d.). Small Molecule Analysis. [Link]

-

Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences. [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide. [Link]

-

Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

Dipòsit Digital de la Universitat de Barcelona. (n.d.). Solubility determination of compounds of pharmaceutical interest. [Link]

-

Stephenson, R. M. (1993). Mutual solubility of water and pyridine derivatives. Journal of Chemical & Engineering Data. [Link]

-

American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

Solubility of Things. (n.d.). Solubility of Pyridine (C5H5N). [Link]

-

PubChem. (n.d.). Ethyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate. [Link]

-

Wikipedia contributors. (n.d.). Trifluoromethyl group. In Wikipedia. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

PubChem. (n.d.). Pyridine. [Link]

-

Sciencemadness Wiki. (2022, November 30). Pyridine. [Link]

-

Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. [Link]

-

Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. [Link]

-

chemeurope.com. (n.d.). Pyridine. [Link]

-

Amerigo Scientific. (n.d.). Ethyl 5-(trifluoromethyl)-pyridine-2-carboxylate (≥95.0% (GC)). [Link]

-

ResearchGate. (2024, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

-

PubChem. (n.d.). Ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate. [Link]

Sources

- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Ethyl 5-(trifluoromethyl)-pyridine-2-carboxylate (≥95.0% (GC)) - Amerigo Scientific [amerigoscientific.com]

- 6. 128072-94-6 CAS MSDS (2-Pyridinecarboxylic acid,5-(trifluoromethyl)-,ethyl ester) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pyridine - Sciencemadness Wiki [sciencemadness.org]

- 9. Pyridine [chemeurope.com]

- 10. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. scribd.com [scribd.com]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. Solubility determination of compounds of pharmaceutical interest [diposit.ub.edu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. pacificbiolabs.com [pacificbiolabs.com]

- 20. Using Spectrophotometer To Determine Concentration (UV/VIS) [pro-analytics.net]

- 21. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

- 22. mt.com [mt.com]

- 23. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]